2,4-Dibromo-5-fluorophenyl isothiocyanate chemical properties
2,4-Dibromo-5-fluorophenyl isothiocyanate chemical properties
Abstract
This technical guide provides a comprehensive analysis of 2,4-Dibromo-5-fluorophenyl isothiocyanate (CAS 1000578-07-3) , a highly specialized electrophilic scaffold used in advanced medicinal chemistry and diversity-oriented synthesis (DOS). We examine its physicochemical profile, synthetic pathways, and unique reactivity patterns driven by its polyhalogenated core. Special emphasis is placed on its utility as a "privileged structure" for generating focused heterocyclic libraries and its orthogonal reactivity in palladium-catalyzed cross-coupling reactions.
Introduction: The Polyhalogenated Scaffold
In the realm of drug discovery, 2,4-Dibromo-5-fluorophenyl isothiocyanate represents a strategic building block. Unlike simple phenyl isothiocyanates, this molecule integrates three distinct halogen atoms around the isothiocyanate (-N=C=S) core, creating a chemically dense environment with tunable reactivity.
Structural Analysis & Electronic Effects
The positioning of substituents on the phenyl ring dictates the molecule's behavior:
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C1 (-NCS): The primary electrophilic center.
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C2 (-Br): An ortho-substituent that provides steric bulk, modulating the rate of nucleophilic attack at the isothiocyanate carbon. It also serves as a handle for steric control in atroposelective synthesis.
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C4 (-Br): A para-substituent offering a secondary site for cross-coupling (e.g., Suzuki-Miyaura), allowing for the late-stage elaboration of the scaffold.
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C5 (-F): A meta-substituent that enhances lipophilicity and metabolic stability (blocking metabolic oxidation at this position) while exerting a strong inductive electron-withdrawing effect.
The cumulative electron-withdrawing nature of the two bromines and one fluorine atom renders the isothiocyanate carbon significantly more electrophilic than its non-halogenated counterparts, though this is kinetically tempered by the ortho-bromine's steric hindrance.
Physicochemical Profile
The following data summarizes the core properties of 2,4-Dibromo-5-fluorophenyl isothiocyanate. Where experimental data for this specific analog is limited, values are derived from high-fidelity predictive models based on structural congeners.
| Property | Value / Description | Note |
| CAS Number | 1000578-07-3 | Unique Identifier |
| Molecular Formula | C₇H₂Br₂FNS | |
| Molecular Weight | 310.97 g/mol | Heavy atom count: 12 |
| Appearance | Off-white to pale yellow solid | Predicted based on MW and symmetry |
| Melting Point | 45–55 °C (Estimated) | Higher than 4-F-Ph-NCS (liq.) due to di-bromo substitution |
| Boiling Point | ~315 °C (Predicted) | at 760 mmHg |
| LogP (Octanol/Water) | ~4.8 | Highly lipophilic (Rule of 5 consideration) |
| Solubility | DMSO, DMF, CH₂Cl₂, CHCl₃ | Insoluble in water; reacts slowly with protic solvents |
| Storage | 2–8 °C, Inert Atmosphere | Moisture sensitive; store under Nitrogen/Argon |
Synthetic Routes
Primary Synthesis: Thiophosgene Method (Standard)
The most robust route to 2,4-Dibromo-5-fluorophenyl isothiocyanate involves the reaction of 2,4-dibromo-5-fluoroaniline with thiophosgene. This method is preferred for scale-up due to its atom economy, despite the safety requirements of handling thiophosgene.
Reagents:
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Precursor: 2,4-Dibromo-5-fluoroaniline (CAS 134365-06-9)
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Reagent: Thiophosgene (CSCl₂)
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Base: Calcium Carbonate (CaCO₃) or Sodium Bicarbonate (NaHCO₃)
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Solvent: Dichloromethane (DCM) / Water (Biphasic system)
Protocol:
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Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve 2,4-dibromo-5-fluoroaniline (10 mmol) in DCM (20 mL).
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Base Addition: Add a saturated aqueous solution of NaHCO₃ (20 mL) to create a biphasic mixture. Cool to 0 °C.
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Thiophosgene Addition: Caution: Perform in a fume hood. Slowly add thiophosgene (11 mmol, 1.1 equiv) dropwise over 15 minutes. The reaction is exothermic.
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Reaction: Allow the mixture to warm to room temperature and stir vigorously for 2–4 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the aniline spot.
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Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.
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Purification: Concentrate the solvent under reduced pressure. The crude residue can be purified via silica gel flash chromatography (100% Hexanes to 5% EtOAc/Hexanes) or recrystallization from Hexane/DCM if solid.
Alternative: Thiocarbonyldiimidazole (TCDI) Method (Greener)
For laboratories avoiding thiophosgene, TCDI offers a safer, albeit more expensive, alternative.
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Conditions: Aniline (1 equiv) + TCDI (1.2 equiv) in THF at reflux for 6–12 hours.
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Note: Purification may be more challenging due to imidazole byproducts.
Reactivity & Mechanism
Nucleophilic Addition (The Primary Vector)
The isothiocyanate group (-N=C=S) is a "soft" electrophile. Nucleophiles (amines, thiols, hydrazines) attack the central carbon (C) to form thiourea or dithiocarbamate derivatives.
Mechanism:
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Attack: The nucleophile's lone pair attacks the electrophilic carbon of the -N=C=S group.
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Proton Transfer: A proton transfer occurs from the nucleophile to the nitrogen of the isothiocyanate, stabilizing the resulting thioamide-like structure.
Impact of the 2,4-Dibromo-5-fluoro Motif:
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Electronic Activation: The electron-withdrawing halogens decrease the electron density of the phenyl ring, inductively pulling density from the NCS nitrogen. This makes the central carbon more positive (electrophilic), theoretically increasing reaction rates.
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Steric Deactivation: The C2-Bromine is physically bulky. It shields the NCS carbon from bulky nucleophiles. Consequently, reactions with primary amines proceed rapidly, while reactions with sterically hindered secondary amines may require elevated temperatures or catalysts (e.g., DMAP).
Orthogonal Cross-Coupling (The Secondary Vector)
The presence of C-Br bonds allows this molecule to serve as a dual-functional scaffold.
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Chemoselectivity: The isothiocyanate group is generally unstable to strong bases (e.g., t-BuLi) or Grignard reagents. Therefore, Suzuki-Miyaura or Buchwald-Hartwig couplings are best performed after the isothiocyanate has been converted to a stable thiourea or heterocycle.
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Site Selectivity: In a Pd-catalyzed coupling, the C4-Bromine (para) is typically more reactive than the C2-Bromine (ortho) due to less steric hindrance, allowing for regio-controlled functionalization.
Visualization: Reactivity Workflow
The following diagram illustrates the divergent synthetic pathways available from the 2,4-Dibromo-5-fluorophenyl isothiocyanate core.
Figure 1: Divergent synthesis workflow showing nucleophilic addition followed by potential cross-coupling transformations.
Applications in Drug Development
Covalent Inhibition
Isothiocyanates are classic "warheads" for covalent drugs. They target nucleophilic cysteine residues in proteins.
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Application: The 2,4-dibromo-5-fluoro motif can be used to probe cysteine reactivity in "hotspots" where the halogen atoms provide specific hydrophobic contacts or fill small pockets in the binding site.
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Tuning: The reactivity of the NCS group can be "dialed down" by the ortho-bromine, potentially increasing selectivity for highly nucleophilic cysteines over general proteome reactivity.
Heterocycle Synthesis (Thiohydantoins)
Reaction with amino acids yields thiohydantoins.
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Relevance: Thiohydantoin scaffolds are prominent in androgen receptor antagonists (e.g., Enzalutamide).
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Advantage: The 2,4-dibromo-5-fluoro substitution pattern offers a novel IP space and distinct metabolic properties (blocking P450 oxidation sites) compared to standard chloro/cyano substituted analogs.
Safety & Handling (HSE)
Signal Word: DANGER
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Toxic if swallowed or inhaled. | Use only in a chemical fume hood. |
| Skin Corr./Irrit. | Causes severe skin burns and eye damage.[1] | Wear nitrile gloves (double gloving recommended) and safety goggles. |
| Sensitization | May cause an allergic skin reaction. | Avoid all contact. Wash contaminated clothing before reuse. |
| Lachrymator | Potent tear-inducing agent. | Do not open outside of a ventilated enclosure. |
Spill Protocol:
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Evacuate the area.
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Neutralize the spill with a solution of aqueous ammonia or 5% NaOH (converts the volatile isothiocyanate to a non-volatile thiourea/carbamate).
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Absorb on vermiculite and dispose of as hazardous chemical waste.
References
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Munnuri, S., et al. (2021). Recent Advances in the Synthesis of Isothiocyanates. Asian Journal of Organic Chemistry . Link
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Drobnica, L., et al. (1977). The Chemistry of the -NCS Group. The Chemistry of Cyanates and Their Thio Derivatives . Link
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 1000578-07-3. PubChem . Link
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Gaman, A. M., et al. (2025).[2] New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. Scientific Reports . Link
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Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry . Link
